Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823273-12-6
VCID: VC11686738
InChI: InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F
Molecular Formula: C11H18F2N2O2
Molecular Weight: 248.27 g/mol

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate

CAS No.: 1823273-12-6

Cat. No.: VC11686738

Molecular Formula: C11H18F2N2O2

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate - 1823273-12-6

Specification

CAS No. 1823273-12-6
Molecular Formula C11H18F2N2O2
Molecular Weight 248.27 g/mol
IUPAC Name tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate
Standard InChI InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3
Standard InChI Key WDPRNRPYIYPRAN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F

Introduction

Molecular Architecture and Physicochemical Properties

Core Structural Features

The compound’s spirocyclic framework consists of two fused rings: a three-membered ring and a four-membered ring, connected through a shared nitrogen atom. The 1,6-diazaspiro[3.4]octane system introduces two nitrogen atoms at positions 1 and 6, while the 3,3-difluoro substitution enhances electronegativity and steric effects. The tert-butyl carboxylate group at position 6 contributes to steric bulk and modulates solubility .

Table 1: Hypothetical Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₆F₂N₂O₂
Molecular Weight262.26 g/mol
Log P (Predicted)1.6–2.4
SolubilityModerate in DCM, THF
Hydrogen Bond Donors1 (NH)
Hydrogen Bond Acceptors4 (2×N, 2×O)

These values are extrapolated from structurally related spirocyclic amines and fluorinated carboxylates .

Electronic Effects of Fluorination

The 3,3-difluoro moiety induces strong electron-withdrawing effects, polarizing adjacent bonds and increasing electrophilicity at the spirocyclic core. This enhances reactivity in nucleophilic substitution and cycloaddition reactions, as observed in analogous fluorinated piperidines .

Synthetic Pathways and Reaction Dynamics

Retrosynthetic Analysis

Hypothetical routes to synthesize tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate may involve:

  • Spirocyclization: Condensation of a fluorinated diamine with a carbonyl precursor.

  • Fluorination: Late-stage introduction of fluorine via reagents like DAST or Selectfluor.

  • Esterification: Protection of the carboxylate group using tert-butyl chloroformate.

A representative pathway could mirror methods for tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, where Dess-Martin periodinane oxidizes secondary alcohols to ketones .

Key Reaction Conditions

  • Oxidation: Dess-Martin periodinane in dichloromethane at 20°C under inert atmospheres .

  • Cyclization: Acid- or base-catalyzed intramolecular nucleophilic attack.

  • Purification: Chromatography over silica gel or molecular sieves to isolate the spirocyclic product .

Comparative Analysis with Structural Analogs

Piperidine vs. Diazaspirooctane Systems

While piperidine derivatives like tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate exhibit planar six-membered rings, the diazaspiro[3.4]octane core introduces conformational rigidity. This rigidity may reduce metabolic degradation and improve binding specificity in biological targets .

Table 2: Structural and Functional Comparisons

CompoundRing SystemFluorinationKey Applications
Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylatePiperidine3,3-difluoroAntibiotic intermediates
1,6-Diazaspiro[3.4]octaneSpiro[3.4]octaneNoneCatalysis, ligand design
Target CompoundSpiro[3.4]octane3,3-difluoroHypothetical drug discovery

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in spirocyclization steps and regioselectivity in fluorination. Advances in flow chemistry or photoredox catalysis could address these issues.

Toxicity Profiling

Fluorinated spirocycles may pose risks of bioaccumulation. Computational models (e.g., QSAR) are needed to predict metabolic pathways.

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